2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Description
Structural Identification and Nomenclature
The IUPAC name This compound systematically describes the compound’s structure: a six-membered ring containing two oxygen atoms (positions 1 and 3) and one boron atom (position 2), with an ethynyl (-C≡CH) substituent at the boron center and two methyl (-CH$$3$$) groups at the 5-position carbons. The molecular formula C$$ 7$$H$${11}$$BO$$2$$ corresponds to a molecular weight of 137.97 g/mol , as calculated from isotopic composition data. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 174584-72-6 | |
| DSSTox Substance ID | DTXSID20349049 | |
| SMILES Notation | B1(OCC(CO1)(C)C)C#C | |
| InChI Key | TZCPJWQIOUGTBN-UHFFFAOYSA-N |
The SMILES string B1(OCC(CO1)(C)C)C#C delineates the borinate ring (B1-O-C-C-O), with the 5,5-dimethyl substitution on the adjacent carbons and the ethynyl group directly bonded to boron. X-ray crystallography, though not explicitly reported for this compound, would likely reveal a chair-like conformation for the dioxaborinane ring, stabilized by the electron-withdrawing ethynyl group.
Historical Context in Boron-Containing Heterocycles
Dioxaborinanes emerged as a subclass of boron heterocycles in the late 20th century, driven by the need for air-stable boron reagents in asymmetric synthesis. Early work focused on simple analogs like 1,3,2-dioxaborinane (CAS 19118-85-5), which demonstrated utility in hydroboration reactions. The introduction of alkyl and alkynyl substituents, as seen in 2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 57186-59-1) and 2-ethynyl derivatives, marked a shift toward tailoring boron’s Lewis acidity and steric bulk for specific reactivity profiles. For instance, the ethynyl group in this compound enhances electrophilicity at boron, enabling transmetalation in palladium-catalyzed cross-couplings—a property less pronounced in alkyl-substituted analogs.
Role in Modern Organoboron Chemistry
In contemporary synthesis, this compound’s utility stems from three key attributes:
- Stability : The dioxaborinane ring resists hydrolysis better than acyclic boronic esters, attributed to the chelate effect of the 1,3-diol oxygen atoms.
- Reactivity : The ethynyl group serves as a latent site for further functionalization via Sonogashira coupling or cycloaddition reactions, while the boron center participates in Suzuki-Miyaura couplings.
- Steric Control : The 5,5-dimethyl groups create a congested environment around boron, favoring regioselective transformations in substrates prone to undesired side reactions.
A notable application involves the synthesis of trisubstituted alkenes, where analogous dioxaborinanes undergo hydroboration followed by palladium-catalyzed cross-coupling to install aryl or alkyl groups with ≥98% stereoselectivity. For example, treatment of Z-1-halo-1-alkenylboranes with organolithium reagents generates intermediates that undergo migratory insertion to form E-alkenes, a process facilitated by the steric and electronic profile of the dioxaborinane scaffold.
Properties
IUPAC Name |
2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2/c1-4-8-9-5-7(2,3)6-10-8/h1H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPJWQIOUGTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349049 | |
| Record name | 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174584-72-6 | |
| Record name | 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of an ethynyl group with a 5,5-dimethyl-1,3,2-dioxaborinane precursor. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include ethynyl magnesium bromide and boron-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborinanes, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-boron bonds through Suzuki coupling reactions, which are essential for constructing complex organic molecules. Its ability to form stable boron-carbon bonds enhances its utility in synthesizing various compounds .
Comparison with Similar Compounds
The compound can be compared with other boron-containing reagents such as:
| Compound Name | Structure | Key Applications |
|---|---|---|
| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Structure | Used in similar coupling reactions but with different reactivity due to the phenyl group. |
| Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Structure | Serves as an intermediate in organic synthesis and medicinal chemistry. |
Biological Applications
Pharmaceutical Development
This compound is instrumental in the development of boron-containing drugs and diagnostic agents. Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways effectively. For instance, it has been involved in synthesizing biologically active compounds that exhibit anticancer properties .
Case Study: Anticancer Properties
In a study focusing on the synthesis of DMU-212, a resveratrol analogue with potential anticancer effects for treating ovarian cancer, the compound was successfully utilized to enhance the yield and selectivity of the final product through optimized Suzuki coupling reactions .
Material Science
Advanced Materials Production
The compound is also employed in creating advanced materials such as polymers and coatings. Its stability and reactivity contribute to improved performance characteristics in various industrial applications. For example:
- Polymer Chemistry: It aids in synthesizing polymers that exhibit enhanced mechanical properties.
- Coatings: Used to develop coatings with superior durability and chemical resistance.
Environmental Chemistry
Sustainable Practices
The compound has potential applications in environmentally friendly chemical processes. Its use can help minimize waste and energy consumption in industrial settings by facilitating more efficient synthetic routes .
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound serves as a crucial reagent for detecting and quantifying various substances. This application is vital for quality control in manufacturing processes and research settings .
Mechanism of Action
The mechanism by which 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, influencing their activity and function. This interaction is crucial in its applications in drug development and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity and applications of 5,5-dimethyl-1,3,2-dioxaborinane derivatives depend heavily on the substituent at the 2-position. Key analogues include:
Reactivity Trends
- Steric Effects : Bulky substituents (e.g., cyclopropyl, biphenyl) reduce reaction rates in sterically demanding catalytic systems. For example, 2-cyclopropyl derivatives exhibit lower yields in nickel-catalyzed couplings compared to less hindered methoxy variants .
- Electronic Effects : Electron-withdrawing groups (e.g., 3-pyridyl) stabilize the boron center, enhancing stability but requiring harsher conditions for activation. Conversely, electron-donating groups (e.g., 4-methoxyphenyl) increase boron’s electrophilicity, improving reactivity with electron-poor aryl halides .
- Heteroaromatic Compatibility : Thiophene- and pyridyl-substituted derivatives show selective reactivity in heterocycle-forming reactions, enabling access to pharmaceuticals and optoelectronic materials .
Biological Activity
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry based on a review of diverse scientific literature.
Chemical Structure and Properties
- Chemical Formula : C11H13B O2
- Molecular Weight : 188.03 g/mol
- Structure : The compound features a dioxaborinane ring with ethynyl and dimethyl substituents, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in certain cell lines, which can lead to cytotoxic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Evaluation :
- Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy against multi-drug resistant strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
